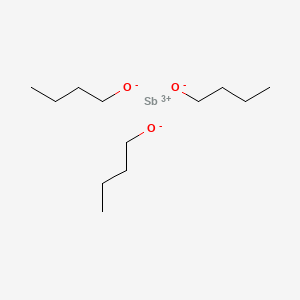
1,9-二氨基壬烷
描述
1,9-Diaminononane, also known as 1,9-Nonanediamine or Nonamethylenediamine, is an organic compound with the formula NH2(CH2)9NH2 . It is used as an organic intermediate and to detect spermine and spermidine by matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) in foods and for the identification of apoptosis-related proteins by nano-flow ultra-p .
Molecular Structure Analysis
The molecular structure of 1,9-Diaminononane is represented by the linear formula NH2(CH2)9NH2 . It has a molecular weight of 158.28 .Physical And Chemical Properties Analysis
1,9-Diaminononane is a solid at room temperature. It has a boiling point of 258-259 °C/756 mmHg (lit.) and a melting point of 35-37 °C (lit.) .科学研究应用
有机合成中间体
1,9-二氨基壬烷: 是一种用途广泛的有机合成中间体,用于合成各种化学化合物。 其长碳链两端具有胺基,使其成为合成聚合物、复杂有机分子和其他含氮化合物的宝贵构建块 .
MALDI-TOF MS 在食品分析中的应用
该化合物用于基质辅助激光解吸/电离飞行时间质谱 (MALDI-TOF MS) 中检测食品样品中的多胺,如精胺和亚精胺。 此应用对于食品安全和质量控制至关重要,可确保这些化合物不存在有害水平 .
凋亡相关蛋白的鉴定
在生物医学研究中,1,9-二氨基壬烷用于鉴定凋亡相关蛋白。这是通过用精胺和亚精胺处理样品,然后使用纳流超高效液相色谱串联质谱 (UPLC-MS/MS) 进行分析来实现的。 此应用对于了解细胞死亡机制和疾病病理至关重要 .
多胺研究
该化合物在多胺的研究中发挥作用,多胺是有机化合物,与 DNA、RNA 和蛋白质相互作用。 使用1,9-二氨基壬烷进行的研究可以深入了解细胞功能、生长和增殖,以及开发新的治疗剂 .
材料科学
在材料科学中,1,9-二氨基壬烷可用于改变化合物表面性质。 其胺基可以与各种基质反应,从而开发出具有改善特性的新型材料,例如提高的耐久性、生物相容性或导电性 .
环境科学
该化合物也可能在环境科学中找到应用,特别是在从废水中去除或回收重金属方面。 1,9-二氨基壬烷中的胺基可以螯合金属离子,有助于开发更高效、更环保的净化工艺 .
制药开发
在制药行业,1,9-二氨基壬烷可用于药物分子的设计和合成。 其结构允许创建具有潜在药理学特性的化合物,从而有助于发现新药 .
催化
最后,1,9-二氨基壬烷可以作为催化剂中的配体,与金属形成络合物,可以催化各种化学反应。 此应用在工业流程中必不可少,因为它可以导致更高效、更具选择性的生产方法 .
安全和危害
1,9-Diaminononane is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, not to breathe dust, vapor, mist, or gas, and not to ingest . If swallowed, immediate medical assistance is required .
作用机制
Target of Action
1,9-Diaminononane is a high carbon chain aliphatic diamine . It is primarily used as a raw material in the production of high carbon chain nylon . The primary targets of 1,9-Diaminononane are the monomers that are used in the synthesis of these nylons .
Mode of Action
1,9-Diaminononane interacts with its targets by providing the necessary amine groups for the polymerization process to occur . This leads to the formation of high carbon chain nylons .
Biochemical Pathways
The biochemical pathway affected by 1,9-Diaminononane is the synthesis of high carbon chain nylons . The downstream effects include the production of nylons that have low density, low water absorption, resistance to low temperatures, wear, and impact .
Pharmacokinetics
It is known to be soluble in water , which could potentially impact its bioavailability if it were to be used in a biological context.
Result of Action
The molecular and cellular effects of 1,9-Diaminononane’s action are the formation of high carbon chain nylons . These nylons have properties such as low density, low water absorption, resistance to low temperatures, wear, and impact .
生化分析
Biochemical Properties
It is known that it can be used as an organic intermediate . It is also used to detect spermine and spermidine by matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) in foods and for the identification of apoptosis-related proteins by nano-flow ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) after treatment with spermine and spermidine .
Cellular Effects
It is known that long chain diamines can inhibit the growth of C6 glioma cells
Molecular Mechanism
It is known that it can interact with other molecules in the context of biochemical reactions
Temporal Effects in Laboratory Settings
It is known that it can be used as an organic intermediate , suggesting that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that it can be used as an organic intermediate , suggesting that it may interact with enzymes or cofactors and affect metabolic flux or metabolite levels.
属性
IUPAC Name |
nonane-1,9-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVFQLYZSNZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214849 | |
| Record name | Nonamethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646-24-2 | |
| Record name | 1,9-Nonanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonamethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic characteristics of 1,9-diaminononane?
A1: 1,9-Diaminononane has the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol. Spectroscopically, it can be characterized using NMR, FT-IR, and Raman techniques.
- NMR: [, ] 1H NMR, 13C NMR (including proton-coupled and decoupled, DEPT, and HETCOR), and 15N NMR studies have been conducted, revealing characteristic chemical shifts and coupling constants that aid in structural elucidation.
- FT-IR and Raman: [, ] These techniques provide valuable information about the vibrational modes of the molecule, especially when incorporated into clathrates or metal complexes.
Q2: How does 1,9-diaminononane perform in material science applications, particularly in polyurea synthesis?
A2: 1,9-Diaminononane is a crucial monomer for synthesizing aliphatic polyurea films via vapor deposition polymerization. [, ] The resulting films exhibit interesting properties like:
- Mechanical Tenacity: The films are mechanically robust and easily detachable from substrates. []
- Piezoelectricity: They display piezoelectric properties upon poling, with reported piezoelectric stress constant (e31) and pyroelectric constant (p3) values. [] The piezoelectric properties are attributed to the oriented urea dipoles within the polymer structure. []
- Ferroelectricity: Ferroelectric hysteresis loops have been observed in these films. []
- Thermal Properties: The films exhibit three distinct relaxation processes (γ, β, and α) at specific temperatures, impacting their crystallization, poling behavior, and thermal stability of piezoelectric activity. [, ]
Q3: Can 1,9-diaminononane be used to modify carbon fiber surfaces?
A3: Yes, 1,9-diaminononane can be directly immobilized on the surface of high-modulus carbon fibers through thermal reaction. [] This modification influences the interfacial adhesion in carbon fiber-epoxy composite materials:
- Improved Adhesion: Immobilizing 1,9-diaminononane enhances the interfacial shear strength between the fiber and epoxy matrix. []
- Control over Adhesion: The degree of adhesion can be fine-tuned by using mixtures of different amines, including 1,9-diaminononane, during the derivatization process. []
Q4: How does 1,9-diaminononane function as a ligand in coordination chemistry?
A4: 1,9-Diaminononane acts as a bridging ligand in various metal complexes due to its two terminal amine groups.
- Bridging Mode: It commonly bridges metal centers in a μ-bridging fashion. [, , ]
- Polymeric Structures: Its coordination often results in the formation of one-dimensional or two-dimensional polymeric metal-organic frameworks. [, , ]
- Host-Guest Chemistry: These metal-organic frameworks, particularly those with nickelate anions, can further act as hosts for incorporating guest molecules, forming clathrates. [, , , , , ]
- Structure-Directing Agent: The length of the 1,9-diaminononane chain influences the overall structure and dimensionality of the resulting metal-organic framework. [, ]
Q5: Are there specific examples of 1,9-diaminononane-based clathrates and their properties?
A5: Yes, several examples demonstrate the versatility of 1,9-diaminononane in forming clathrates:
- Hofmann-Td-type clathrates: These clathrates, often with the general formula Ni(1,9-diaminononane)M'(CN)4⋅2G (M' = Cd or Hg; G = aromatic guest), exhibit intriguing host-guest interactions. [, ] The aromatic guest molecules are held within the framework through weak interactions, influencing their spectral properties. [, , ]
- Polyiodide Inclusion Compound: 1,9-Diaminononane acts as a template cation in the formation of a layered polyiodide compound, (H3N-(CH2)9-NH3)[I3]2⋅I2. [] Here, the diamine dictates the self-assembly of polyiodide networks within the crystal structure through hydrogen bonding interactions. []
Q6: Have computational methods been employed to study 1,9-diaminononane?
A6: Yes, computational chemistry plays a vital role in understanding the properties and behavior of 1,9-diaminononane.
- NMR Prediction: DFT calculations accurately predict the 1H and 13C NMR chemical shifts of 1,9-diaminononane, validating their use for structural characterization. [, ]
- Molecular Modeling: Molecular modeling studies help visualize and analyze the conformation and interactions of 1,9-diaminononane within different systems, such as carbon fiber surfaces or clathrate frameworks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


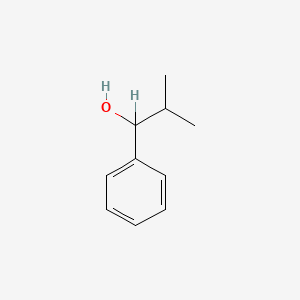
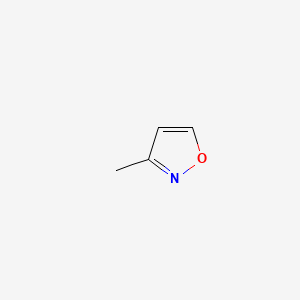
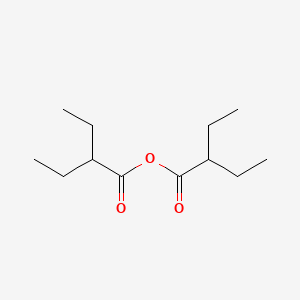
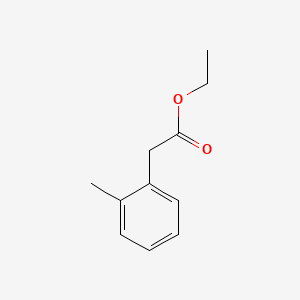


![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)
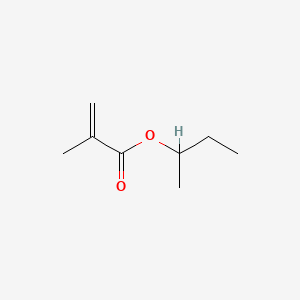


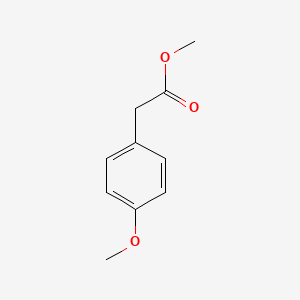
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/no-structure.png)
